molecular formula C9H18ClNO B2671562 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2089255-09-2

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2671562
CAS No.: 2089255-09-2
M. Wt: 191.7
InChI Key: ISEVFBXKUUPRGJ-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (CAS 2089255-09-2) is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.70 g/mol . It is a cyclobutane derivative, a class of structures that are of significant interest in medicinal chemistry and biotechnology for creating conformationally constrained molecules . The compound features both a cyclobutylamine and a tetrahydropyran (oxane) ring, making it a versatile building block for pharmaceutical research and the synthesis of more complex chemical entities . This scaffold is particularly valuable in drug discovery. Research into structurally similar compounds, specifically those containing a cyclobutylamine moiety, has identified potential applications in the development of therapeutics for chronic inflammatory and autoimmune diseases . These related compounds have been investigated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and psoriasis . The molecular framework provided by this compound serves as a key intermediate for constructing potential bioactive molecules that can interact with specific biological targets. The product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage this compound as a critical starting material in organic synthesis and medicinal chemistry programs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-2-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEVFBXKUUPRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-09-2
Record name 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane moiety.

    Amination: The amine group is introduced through a reductive amination process, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Scientific Research Applications

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride has a wide range of applications across various scientific domains:

Pharmaceutical Applications

The compound is primarily investigated for its potential as:

  • Building Block in Drug Synthesis : It serves as an intermediate in the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

Biological Studies

Research is ongoing to explore its biological activities, including:

  • Enzyme and Receptor Interactions : Initial studies suggest that compounds with similar structures exhibit significant interactions with biological targets, indicating potential therapeutic effects.

Medicinal Chemistry

The compound is being studied for:

  • Therapeutic Potential : Its unique structural properties may confer distinct biological activities that could be harnessed in drug development.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is also used in:

  • Material Development : Its unique properties are explored for creating new materials, including polymers and coatings.

Case Study 1: Antitumor Activity

Research on structurally similar compounds has indicated:

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF7), suggesting potential antitumor properties.

Case Study 2: Anti-inflammatory Effects

Animal model studies have shown:

  • Reduction in Inflammation : Compounds similar to 1-(Oxan-2-y)cyclobutan-1-amines exhibited significant anti-inflammatory effects in models of induced arthritis, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

  • Oxane vs. Aryl groups, however, confer π-π stacking capabilities, critical for receptor binding in pharmaceuticals .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine HCl increases metabolic stability and lipophilicity, making it suitable for CNS drug candidates .

Purity and Availability

  • The target compound lacks commercial purity data, while analogs like 1-(3-methoxyphenyl)cyclobutan-1-amine HCl are manufactured at ≥97% purity for API intermediates .
  • High-purity grades (up to 99.999%) are available for 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine HCl, reflecting demand in precision applications .

Biological Activity

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO. This compound features a cyclobutane ring substituted with an oxane group, which contributes to its distinctive structural properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological and pharmaceutical applications. This article explores the biological activity of this compound, including its potential mechanisms of action, applications in drug development, and relevant research findings.

Structural Characteristics

The unique structural arrangement of this compound may confer distinct physical and chemical properties compared to other similar compounds. Its structure is summarized in the table below:

Compound Name Molecular Formula Key Features
1-(Oxan-2-yl)cyclobutan-1-amine HClC₉H₁₈ClNOCyclobutane framework with an oxane substituent
1-(Oxan-2-yl)cyclopropan-1-amineC₈H₁₅NOSmaller ring size; may exhibit different reactivity
3,3-Difluoro-1-(oxan-2-yl)cyclobutan-1-C₉H₁₅F₂NOFluorinated variant; potential for altered bioactivity
1-(Prop-2-en-1-yl)cyclobutan-1-am HClC₉H₁₃ClNContains an alkene; differing reactivity and properties

Potential Biological Activities

Research indicates that compounds structurally related to this compound may demonstrate a range of biological activities, including:

  • Neuraminidase Inhibition : Similar compounds have been explored for their potential as neuraminidase inhibitors, which are crucial in the treatment of viral infections .
  • Enzyme Modulation : The compound may modulate enzyme activities related to metabolic pathways, particularly those involving fatty acid synthesis and regulation .
  • Antimicrobial Properties : Compounds with similar frameworks have been investigated for their antimicrobial and antifungal activities.

Case Studies and Research Findings

Several studies have provided insights into the biological implications of related compounds:

Study 1: Neuraminidase Inhibitors

A study focused on substituted cyclopentane and cyclopentene compounds revealed that structural modifications could lead to enhanced inhibitory activity against neuraminidase enzymes, suggesting potential antiviral applications for structurally similar compounds .

Study 2: ACC Inhibition

Research on acetyl-CoA carboxylase (ACC) inhibitors demonstrated that certain compounds can effectively regulate fatty acid metabolism. This indicates that this compound might also influence metabolic pathways relevant to obesity and related disorders .

Study 3: Antimicrobial Activity

Investigations into related chemical entities have shown promising results regarding their antimicrobial efficacy. These findings underscore the need for further exploration of this compound's potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-opening of strained intermediates, followed by functionalization with an oxane (tetrahydrofuran) substituent. Key steps include:

  • Amine Protection : Use of Boc or Fmoc groups to prevent undesired side reactions during cyclization .
  • Acid Catalysis : Hydrochloride salt formation under HCl-saturated ethanol or methanol, with purification via recrystallization .
  • Critical Parameters : Temperature control (0–5°C during cyclization) and anhydrous conditions to minimize hydrolysis .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm cyclobutane ring geometry and oxane substituent position (e.g., coupling constants J=810HzJ = 8–10 \, \text{Hz} for cyclobutane protons) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns in the crystal lattice .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C9H16ClNO\text{C}_9\text{H}_{16}\text{ClNO}, calc. 189.09 g/mol) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The hydrochloride salt is stable in acidic conditions (pH < 5) but degrades in basic media due to free amine liberation. Monitor via HPLC at 254 nm .
  • Thermal Stability : Decomposition observed above 150°C (TGA/DSC data). Store at 2–8°C in airtight, desiccated containers .

Advanced Research Questions

Q. How does the oxane substituent influence the compound’s regioselectivity in nucleophilic reactions?

  • Methodological Answer : The oxane ring’s electron-donating ether oxygen alters cyclobutane’s electronic environment, directing nucleophilic attack to the amine-adjacent carbon. Computational studies (DFT) show:

  • Charge Distribution : Mulliken charges indicate higher electron density at C1 (amine-bearing carbon) vs. C3 (oxane-bearing carbon) .
  • Experimental Validation : React with methyl iodide; 1H^1H NMR shows preferential methylation at C1 (85% yield vs. <5% at C3) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Common impurities include:

  • Byproducts : Unreacted cyclobutane precursors (detectable via GC-MS with DB-5MS columns).
  • Degradation Products : Oxane ring-opened aldehydes (identify by derivatization with 2,4-dinitrophenylhydrazine) .
  • Resolution Strategy : Use UPLC-PDA with a C18 column (3 µm, 150 mm × 2.1 mm) and 0.1% formic acid/acetonitrile gradient .

Q. How can computational modeling predict the compound’s behavior in chiral environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate enantiomer interactions with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to predict HPLC retention times .
  • Docking Studies : Model binding affinity to enantioselective enzymes (e.g., cytochrome P450) using AutoDock Vina and AMBER force fields .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address conflicting data?

  • Methodological Answer : Variations (e.g., 180–190°C vs. 195–200°C) may arise from:

  • Polymorphism : Characterize crystalline forms via PXRD and DSC .
  • Purity : Reanalyze samples by elemental analysis (C, H, N, Cl ± 0.3%) and ICP-MS for metal contaminants .

Q. Why do NMR spectra differ across synthetic batches despite identical protocols?

  • Methodological Answer : Likely causes include:

  • Solvent Isotopes : Deuterated solvent impurities (e.g., CDCl3_3 vs. DMSO-d6_6) shift peaks; standardize solvents .
  • Dynamic Effects : Conformational exchange in the cyclobutane ring (use variable-temperature NMR to identify coalescence temperatures) .

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